
4-((1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C34H42N4O4 and its molecular weight is 570.734. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding in Anticonvulsant Compounds
Studies on the crystal structures of anticonvulsant enaminones, including compounds with cyclohexene rings, highlight the significance of hydrogen bonding in determining the pharmacological activity of these molecules. The investigation into the hydrogen bonding and molecular conformations of these compounds provides a basis for understanding their interaction with biological targets, which is crucial for drug design and development (Kubicki, Bassyouni, & Codding, 2000).
Synthesis of Quinazolinone Derivatives
Research on the synthesis of quinazolinone derivatives, including those with complex substitutions, is pivotal for exploring their potential as antimicrobial agents. These studies demonstrate the versatility of quinazolinone chemistry in generating compounds with significant biological activities, serving as a foundation for developing new therapeutic agents (Dangi, Hussain, Sain, & Talesara, 2010).
Antimicrobial Activity of Quinazoline Compounds
The synthesis and characterization of new quinazolines with potential antimicrobial properties represent a critical area of research, aiming to address the growing concern of antibiotic resistance. By exploring the antimicrobial efficacy of these compounds, researchers can identify novel drug candidates for treating various bacterial and fungal infections (Desai, Shihora, & Moradia, 2007).
Palladium-Catalyzed Oxidative Cyclization
The study of palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions involving compounds with cyclohexenyl and quinazolinone units underscores the importance of catalysis in synthetic organic chemistry. This research facilitates the development of efficient synthetic routes for producing complex heterocyclic compounds, which are valuable in pharmaceutical chemistry and material science (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Eigenschaften
CAS-Nummer |
866346-12-5 |
|---|---|
Produktname |
4-((1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide |
Molekularformel |
C34H42N4O4 |
Molekulargewicht |
570.734 |
IUPAC-Name |
4-[[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C34H42N4O4/c39-31(35-21-19-25-9-3-1-4-10-25)24-37-30-14-8-7-13-29(30)33(41)38(34(37)42)23-27-15-17-28(18-16-27)32(40)36-22-20-26-11-5-2-6-12-26/h2,5-9,11-14,27-28H,1,3-4,10,15-24H2,(H,35,39)(H,36,40) |
InChI-Schlüssel |
ICOJDOBSLXRTBO-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4CCC(CC4)C(=O)NCCC5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-ethylphenyl)-2-[[3-(2-methylphenyl)-7-oxo-6-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2857526.png)
![ethyl 2-[[2-(1-ethylindol-3-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2857528.png)
![3-(2-Fluorophenyl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one](/img/structure/B2857529.png)
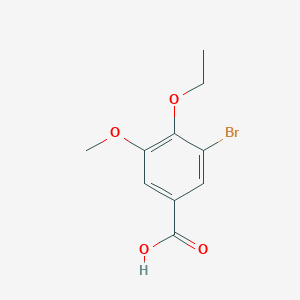
![2-[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2857534.png)
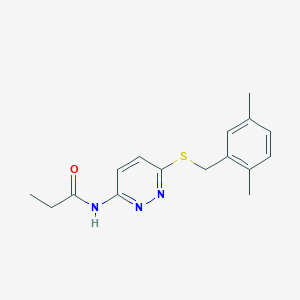

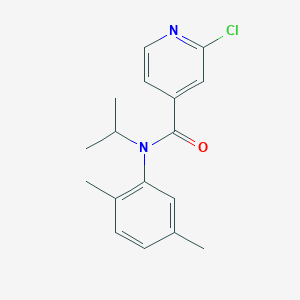

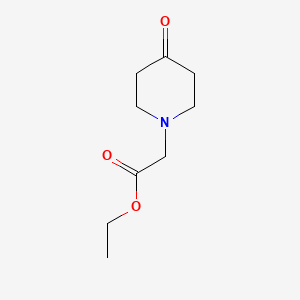

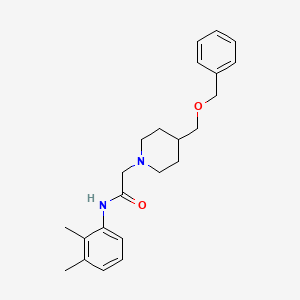
![N-(3-chloro-4-fluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2857548.png)
![5-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenyl-2,1-benzoxazole](/img/structure/B2857549.png)